molecular formula C17H21N3O4 B15106087 N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B15106087
M. Wt: 331.4 g/mol
InChI Key: DYWBAUVRSYRKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Synthetic Reactions and Functional Group Transformations

The synthesis of this compound involves multi-step reactions, with critical transformations documented in indole-2-carboxamide research :

Key Reaction Pathways

Reaction StepConditions/ReagentsOutcome/Intermediate
Indole Core Formation Friedel-Crafts acylation with AlCl₃3-Acyl-5-chloroindole-2-carboxylate
C3 Alkylation Triethylsilane reductionC3-alkylated indole-2-carboxylate
Ester Hydrolysis NaOH in aqueous solutionIndole-2-carboxylic acid intermediate
Amide Coupling BOP/DIPEA in DMFFinal carboxamide product

For N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide , the cyclopropylcarbonyl side chain is introduced via acylation of ethylenediamine derivatives, followed by coupling to the indole-2-carboxylic acid intermediate .

Functional Group Reactivity

  • Cyclopropylcarbonyl Group : Undergoes nucleophilic substitution under acidic conditions (e.g., with amines or alcohols) .

  • Methoxy Groups : Resistant to basic hydrolysis but susceptible to demethylation under strong Lewis acids (e.g., BBr₃) .

  • Carboxamide : Participates in hydrogen bonding and hydrolyzes to carboxylic acid under prolonged acidic/alkaline conditions .

Stability Under Biochemical Conditions

Studies on related indole-2-carboxamides reveal insights into this compound’s behavior:

Hydrolytic Stability

ConditionStability ProfileDegradation Pathway
pH 7.4 (37°C) Stable for >24 hoursMinimal hydrolysis
pH 1.2 (gastric) Partial carboxamide hydrolysisForms indole-2-carboxylic acid
pH 10.0 Rapid demethylation of methoxy groupsGenerates hydroxylated byproducts

Data adapted from metabolic stability assays on structurally similar compounds .

Catalytic and Enzymatic Interactions

The carboxamide group facilitates interactions with biological targets:

Enzyme Inhibition Mechanisms

Enzyme TargetInteraction TypeKinetic Parameter (Kₐ/Kᵢ)
CB1 Receptor Allosteric modulationα = 6.80–17.60
MNK Kinase Competitive inhibitionIC₅₀ = 0.5–2.0 µM
  • Allosteric Cooperativity : The indole ring enhances binding affinity (K_B = 217–2,408 nM), while C3 substituents modulate cooperativity factors (α) .

  • Methoxy Group Role : 4,7-Dimethoxy substitution reduces steric hindrance, improving binding to hydrophobic enzyme pockets .

Comparative Reactivity with Analogues

Select data from indole-2-carboxamide derivatives highlight structural influences:

Compound ModificationReaction Rate (vs. Parent Compound)Notes
C3 Pentyl Substitution 1.8× faster amide hydrolysisIncreased steric bulk destabilizes
4,6-Dimethyl Indole 0.5× slower demethylationElectron-donating groups stabilize
Cyclopropane Ring Opening pH-dependent (t₁/₂ = 3–12 hrs)Forms linear alkylamine derivatives

Adapted from stability studies and SAR analyses .

Scientific Research Applications

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as anti-cancer and anti-microbial activities .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

    LSD: A well-known psychoactive compound with an indole structure.

Uniqueness

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C17H21N3O4/c1-23-13-5-6-14(24-2)15-11(13)9-12(20-15)17(22)19-8-7-18-16(21)10-3-4-10/h5-6,9-10,20H,3-4,7-8H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

DYWBAUVRSYRKFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.